REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].Cl[Si:8]([CH3:11])([CH3:10])[CH3:9]>C(N(CC)CC)C>[CH3:9][Si:8]([CH3:11])([CH3:10])[N:2]([CH3:1])[C:3]([N:5]([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH3:6])=[O:4]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)NC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
167.5 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with dry nitrogen
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a white precipitate
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for a further 24 hours at ambient temperature after which it
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
was filtered under a nitrogen atmosphere
|
Type
|
WASH
|
Details
|
The filter cake was washed with dry toluene
|
Type
|
DISTILLATION
|
Details
|
the combined organics filtrate was distilled at atmospheric pressure under a nitrogen atmosphere
|
Type
|
DISTILLATION
|
Details
|
The residual organics were subjected to fractional distillation at a pressure of 8 mmHg
|
Type
|
DISTILLATION
|
Details
|
The fraction distilling at 86° to 88° C.
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C[Si](N(C(=O)N(C)[Si](C)(C)C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |